![molecular formula C16H11NO7 B5549516 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate](/img/structure/B5549516.png)
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the one often involves intricate steps that enable the formation of its complex structure. A study by Mondal et al. (2003) describes a method that might be analogous to synthesizing similar compounds, where a key step involves the formation of a cyclic alkenyl ether with a Pd(II) catalyst, highlighting the complexity and innovation in synthetic organic chemistry (Mondal, Nogami, Asao, & Yamamoto, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of oxindole and furoate groups. Akai et al. (2004) explored the enantiodivergent preparation of oxindoles, which could provide insight into the molecular structure and stereochemistry of related compounds. This work demonstrates the complexity and versatility of these molecular frameworks (Akai, Tsujino, Akiyama, Tanimoto, Naka, & Kita, 2004).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups. For instance, the oxindole moiety is known for its reactivity in nucleophilic substitutions and addition reactions. Similarly, the furoate part may undergo esterification, hydrolysis, and other typical ester reactions. The work by Gabriele et al. (2012) on the synthesis of furan-3-carboxylic esters through palladium iodide catalyzed oxidative carbonylation might reflect the type of chemical reactions such compounds can undergo (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).
Scientific Research Applications
Synthetic Organic Chemistry Applications
The development and synthesis of novel chemical entities often serve as the foundation for advancements in synthetic organic chemistry. For instance, the study of furan derivatives, similar to the furoate moiety in the compound of interest, is a significant area. Research by Gabriele et al. (2012) on the palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to produce furan-3-carboxylic esters and 4-methylene-4,5-dihydrofuran-3-carboxylates showcases the potential for creating structurally diverse molecules from simple precursors, highlighting the versatility of furan derivatives in synthesis and potential applications in developing new materials or pharmaceuticals Gabriele et al., 2012.
Material Science Applications
Compounds containing furan rings, such as in "2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate," are of interest in the development of new materials. Abid et al. (2008) explored the synthesis of copolyesters incorporating bio-based furanic units, demonstrating the potential of furan derivatives in creating polymers with desirable properties such as good thermal stability. This research underlines the role of furan derivatives in the advancement of sustainable and bio-based materials, offering insights into the application of such compounds in developing environmentally friendly polymers Abid et al., 2008.
Pharmaceutical Research Applications
The structural complexity and versatility of compounds like "2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl 2-furoate" also find relevance in pharmaceutical research. For example, the study on the synthesis of novel antitumor agents by Mondal et al. (2003), involving cyclic alkenyl ethers, highlights the potential for developing new therapeutic agents. Such research emphasizes the importance of intricate molecular design in drug discovery and the potential for compounds with complex structures to serve as leads or intermediates in the synthesis of drugs targeting specific diseases Mondal et al., 2003.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(1,3-dioxoisoindol-2-yl)methoxy]-2-oxoethyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO7/c18-13(8-23-16(21)12-6-3-7-22-12)24-9-17-14(19)10-4-1-2-5-11(10)15(17)20/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLYQVKQNGMFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)COC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl furan-2-carboxylate |
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